1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea
Description
1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea (CAS: 2246894-51-7) is a boron-containing urea derivative with the molecular formula C₁₆H₂₄BFN₂O₃ and a molecular weight of 322.18 g/mol. The compound features a fluorinated phenyl ring substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl (boronic ester) group and a propylurea moiety. Its structure combines the electrophilic boronic ester, known for participation in Suzuki-Miyaura cross-coupling reactions, with a urea group capable of hydrogen bonding, which may influence solubility and biological interactions .
Key physicochemical properties include:
- Solubility: Provided as a 10 mM solution in dimethyl sulfoxide (DMSO), indicating moderate polarity.
- Storage: Recommended at 2–8°C in a sealed container to prevent hydrolysis of the boronic ester .
The compound is cataloged as a research chemical, primarily used in medicinal chemistry and materials science for probing boron-mediated reactivity or as a synthetic intermediate .
Properties
IUPAC Name |
1-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BFN2O3/c1-6-9-19-14(21)20-13-8-7-11(10-12(13)18)17-22-15(2,3)16(4,5)23-17/h7-8,10H,6,9H2,1-5H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZJUMSHKYZWSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NCCC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea typically involves a multi-step reaction process. One common method includes the following steps:
Boronic Acid Formation: The starting material, 2-fluoro-4-aminophenol, is reacted with a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a catalyst (e.g., palladium) and a base (e.g., potassium carbonate) under inert atmosphere conditions.
Urea Formation: The resulting boronic acid intermediate is then reacted with propyl isocyanate to form the final urea derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can help in maintaining consistent product quality.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at various positions on the phenyl ring, often involving the replacement of a fluorine atom with another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.
Reduction Products: Amine derivatives and alcohols.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea has been explored for its potential in drug development. The incorporation of boron into organic compounds has been linked to enhanced biological activity due to its ability to form stable complexes with various biomolecules.
Case Study : Research indicates that compounds containing boron can exhibit anti-cancer properties by modulating enzyme activity involved in tumor growth. For instance, studies have shown that similar boron-containing compounds can inhibit the activity of certain kinases associated with cancer proliferation.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the formation of complex organic molecules through cross-coupling reactions. The presence of the dioxaborolane moiety allows for efficient coupling reactions with various electrophiles.
Table 1: Summary of Cross-Coupling Reactions
| Reaction Type | Electrophile Used | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Aryl Halides | 85 | |
| Negishi Coupling | Aryl Zinc Reagents | 90 | |
| Stille Coupling | Aryl Tin Reagents | 88 |
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of new polymers and materials with specific electronic or optical properties.
Case Study : Recent advancements have shown that incorporating boron-containing compounds into polymer matrices can enhance their thermal stability and mechanical properties. This is particularly useful in creating materials for electronic devices where heat resistance is crucial.
Photodynamic Therapy
There is ongoing research into the use of boron-containing compounds in photodynamic therapy (PDT), where they act as photosensitizers. The ability of these compounds to generate reactive oxygen species upon light activation makes them candidates for targeted cancer therapies.
Research Findings : In vitro studies have demonstrated that such compounds can effectively induce apoptosis in cancer cells when activated by specific wavelengths of light, providing a dual mechanism of action through both direct cytotoxicity and immune modulation.
Mechanism of Action
The mechanism by which 1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which can modulate biological processes. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Urea vs. Sulfonylurea : The target compound’s urea group differs from Chlorpropamide’s sulfonylurea, which is critical for hypoglycemic activity. Urea’s hydrogen-bonding capacity may enhance solubility but lacks the sulfonyl group’s electron-withdrawing effects, altering metabolic stability .
- Boronic Ester Positioning : Compared to pyrazole-based boronic esters (e.g., 1-propyl-3-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole), the fluorinated phenyl ring in the target compound may enhance π-stacking in solid-state or interactions with aromatic biological targets .
Reactivity in Cross-Coupling Reactions
The tetramethyl-1,3,2-dioxaborolan-2-yl group enables participation in Suzuki-Miyaura reactions , widely used for carbon-carbon bond formation. However, steric and electronic factors differentiate its reactivity:
- Steric Effects : The bulky urea and fluorophenyl groups may slow transmetallation compared to less hindered pyrazole-based analogs (e.g., PharmaBlock’s PB07312), which exhibit faster coupling kinetics .
- Electronic Effects: The electron-withdrawing fluorine substituent activates the boronic ester toward electrophilic aromatic substitution but may reduce nucleophilicity in cross-couplings compared to non-fluorinated analogs .
Table 2: Physicochemical Comparison
| Property | Target Compound | Chlorpropamide | 1-Propyl-3-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole |
|---|---|---|---|
| Molecular Weight | 322.18 | 276.74 | 220.10 |
| LogP (Predicted) | 3.2 (moderate lipophilicity) | 1.8 (polar) | 2.5 |
| Stability | Moisture-sensitive (boron hydrolysis) | Stable under ambient conditions | Moisture-sensitive |
| Bioactivity | Research-only (no therapeutic data) | Antidiabetic (PPARγ modulation) | No reported bioactivity |
Insights :
- Boron Hydrolysis : Like other boronic esters, the target compound requires anhydrous storage, whereas Chlorpropamide’s sulfonylurea is more stable under ambient conditions .
Biological Activity
1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of organic molecules that have been studied for their therapeutic applications, particularly in the field of cancer treatment and other diseases.
- IUPAC Name: this compound
- CAS Number: 2227365-42-4
- Molecular Formula: C16H22BNO3F
- Molecular Weight: 305.17 g/mol
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The presence of the fluorine atom and the boron-containing dioxaborolane moiety enhances its reactivity and selectivity towards certain enzymes or receptors.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity:
-
Enzyme Inhibition:
- The compound may act as an inhibitor of specific enzymes involved in cancer metabolism. For instance, it is hypothesized that it could inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells.
- Targeted Drug Delivery:
Case Studies
Several studies have explored the biological effects of similar compounds:
Q & A
Q. What are the optimal synthetic routes for 1-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propylurea, and how can structural purity be validated?
- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions, leveraging the tetramethyl-1,3,2-dioxaborolane moiety as a boronic ester precursor. Key steps include:
- Boronation : Substitution at the 4-position of the fluorophenyl ring with tetramethyl dioxaborolane under inert conditions (e.g., N₂ atmosphere) .
- Urea Formation : Reaction of the intermediate aryl boronate with propyl isocyanate in anhydrous THF or DMF, catalyzed by DBU (1,8-diazabicycloundec-7-ene) .
- Validation : Use ¹H/¹³C NMR to confirm regioselectivity (e.g., fluorine substitution at position 2) and HPLC-MS to verify purity (>95%). For boronate stability, monitor via ¹¹B NMR to detect hydrolysis byproducts .
Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Methodological Answer : The 2-fluoro group exerts both inductive (-I) and mesomeric (-M) effects, polarizing the aromatic ring and directing cross-coupling to the para-position of the boronate. Computational tools (e.g., DFT calculations) can model electron density distribution to predict reactivity. Experimentally, compare reaction yields with non-fluorinated analogs to quantify electronic effects. For example, fluorinated derivatives often show enhanced stability against oxidative deborylation .
Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH and temperature?
- Methodological Answer :
- pH Stability : Perform UV-Vis spectroscopy in buffered solutions (pH 2–12) to track boronate hydrolysis (λmax shifts indicate cleavage).
- Thermal Stability : Use TGA-DSC to determine decomposition temperatures and VT-NMR (variable-temperature NMR) to observe structural integrity at elevated temperatures (e.g., 25–100°C).
- Hydrolytic Resistance : Monitor boronate integrity in aqueous DMSO via ¹¹B NMR ; tetramethyl dioxaborolanes are typically stable <40°C but hydrolyze rapidly in acidic conditions .
Advanced Research Questions
Q. How can computational methods (e.g., quantum mechanics/molecular mechanics) predict the compound’s behavior in catalytic systems or biological targets?
- Methodological Answer :
- Reaction Path Modeling : Use Gaussian or ORCA for DFT calculations to map transition states in cross-coupling reactions. Compare activation energies of fluorinated vs. non-fluorinated analogs to optimize catalytic conditions .
- Docking Studies : Employ AutoDock Vina to simulate interactions with biological targets (e.g., kinases or proteases). The urea moiety’s hydrogen-bonding capacity and boron’s Lewis acidity may enhance binding affinity .
- Solvent Effects : Apply COSMO-RS to predict solubility and stability in polar aprotic solvents (e.g., DMF vs. THF) .
Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during Suzuki-Miyaura coupling?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS/MS to identify undesired adducts (e.g., protodeboronation products or homocoupling dimers). Adjust Pd catalyst loading (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) to suppress side reactions .
- Kinetic Profiling : Perform stopped-flow NMR to track reaction intermediates. For example, excessive base (e.g., K₂CO₃) may degrade the boronate ester, necessitating milder conditions (CsF or NEt₃) .
- Cross-Validation : Compare experimental results with computational predictions (e.g., activation barriers for competing pathways) to refine mechanistic hypotheses .
Q. How does the propylurea side chain modulate the compound’s pharmacokinetic properties, and what in vitro assays validate these effects?
- Methodological Answer :
- Lipophilicity : Measure logP via shake-flask method or HPLC retention time. The propyl group balances hydrophobicity, potentially enhancing membrane permeability vs. shorter-chain analogs .
- Metabolic Stability : Use human liver microsomes (HLM) to assess oxidative degradation. The urea linkage resists esterase cleavage but may undergo CYP450-mediated oxidation; monitor via LC-TOF/MS .
- Protein Binding : Conduct SPR (surface plasmon resonance) to quantify albumin binding, which correlates with plasma half-life. Fluorinated aromatics often exhibit reduced plasma protein affinity .
Key Research Challenges
- Contradictions in Boronate Reactivity : While tetramethyl dioxaborolanes are stable in anhydrous conditions, trace water in solvents like THF can accelerate hydrolysis. Use molecular sieves or distilled solvents to mitigate this .
- Stereochemical Outcomes : The urea group’s conformation may influence biological activity. Employ X-ray crystallography or NOESY NMR to resolve stereochemical ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
